4-Methylmorpholin-2-ol

Physicochemical profiling Drug-likeness Medicinal chemistry

4-Methylmorpholin-2-ol (CAS 141477-96-5; molecular formula C₅H₁₁NO₂; molecular weight 117.15 g/mol) is a functionalized morpholine derivative bearing a tertiary amine (N-methyl) and a secondary alcohol at the 2-position of the saturated oxazine ring. This substitution pattern furnishes a combination of hydrogen-bond donor (1 HBD) and acceptor (3 HBA) capacity (topological polar surface area [TPSA] 32.7 Ų; XLogP3-AA −0.6) that meaningfully deviates from the simpler morpholine and N-methylmorpholine scaffolds.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B12969901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmorpholin-2-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)O
InChIInChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3
InChIKeyMTGVGNZITVPYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylmorpholin-2-ol: A Differentiated Morpholine Scaffold for Squalene Synthase-Targeted R&D & Procurement


4-Methylmorpholin-2-ol (CAS 141477-96-5; molecular formula C₅H₁₁NO₂; molecular weight 117.15 g/mol) is a functionalized morpholine derivative bearing a tertiary amine (N-methyl) and a secondary alcohol at the 2-position of the saturated oxazine ring. [1] This substitution pattern furnishes a combination of hydrogen-bond donor (1 HBD) and acceptor (3 HBA) capacity (topological polar surface area [TPSA] 32.7 Ų; XLogP3-AA −0.6) that meaningfully deviates from the simpler morpholine and N-methylmorpholine scaffolds. [1] The 2-hydroxyl group additionally introduces a chiral centre, enabling enantiomerically resolved analogues (e.g., (R)- and (S)-(4-methylmorpholin-2-yl)methanol) that serve as versatile chiral building blocks in medicinal chemistry. [2] Decades of structure–activity relationship (SAR) campaigns by the Kourounakis group have established 4-methylmorpholin-2-ol as the core pharmacophore of potent, dual-acting squalene synthase (SQS) inhibitors with intrinsic antioxidant activity, culminating in lead candidates such as EP2306 (2-(4-biphenyl)-4-methylmorpholin-2-ol hydrobromide). [3][4]

Why 4-Methylmorpholin-2-ol Cannot Be Replaced by Generic Morpholine or N-Methylmorpholine in SQS-Targeted Programs


Researchers and procurement specialists routinely encounter morpholine, N-methylmorpholine, and morpholin-2-ol as interchangeable synthons; however, the confluence of N-methylation and C2-hydroxylation in 4-methylmorpholin-2-ol generates a physicochemical and pharmacological signature that none of the simpler congeners can replicate. Morpholine (TPSA 21.3 Ų, XLogP −0.86, 1 HBD) and N-methylmorpholine (TPSA 12.5 Ų, XLogP −0.33, 0 HBD) lack the 2-hydroxyl required for hydrogen-bond donation and chiral derivatization. [1] Removal of the N-methyl group (morpholin-2-ol) abolishes the lipophilicity gain that is critical for SQS active-site occupancy. [2] Critically, the 4-methylmorpholin-2-ol scaffold uniquely enables simultaneous SQS inhibition and radical-scavenging antioxidant activity—a dual pharmacophore that 1,4-benzoxazine and benzothiazine isosteres cannot match without additional ring substitution. [3] Substituting a non-hydroxylated morpholine or 1,4-benzoxazine core degrades both SQS inhibitory potency (IC₅₀ shift up to 10-fold) and antioxidant capacity, as demonstrated by systematic scaffold-hopping SAR. [3] Therefore, procuring a generic morpholine analog under the assumption of functional equivalence introduces risk of target disengagement and loss of the bifunctional anti-atherosclerotic mechanism.

Head-to-Head Quantitative Evidence Differentiating 4-Methylmorpholin-2-ol for Scientific Selection


Topological Polar Surface Area (TPSA) of 4-Methylmorpholin-2-ol vs. Morpholine and N-Methylmorpholine

The TPSA of 4-methylmorpholin-2-ol (32.7 Ų) is 53% larger than that of morpholine (21.3 Ų) and 162% larger than that of N-methylmorpholine (12.5 Ų), directly reflecting the contribution of the 2-hydroxyl group. [1] This elevated polar surface area enhances aqueous solubility while maintaining sufficient lipophilicity (XLogP3-AA −0.6) for passive membrane permeability—a balance unattainable with either comparator scaffold. [1]

Physicochemical profiling Drug-likeness Medicinal chemistry

Squalene Synthase Inhibition: 4-Methylmorpholin-2-ol Derivative EP2306 vs. Statin Pathway Positioning

EP2306, the 2-biphenyl-4-methylmorpholin-2-ol hydrobromide, inhibits squalene synthase (SQS) with IC₅₀ values of 33 μM in rabbit liver microsomes and 63 μM in human liver microsomes, demonstrating species-translatable target engagement downstream of HMG-CoA reductase. [1] By contrast, the structurally related 2-biphenylmorpholine derivative EP2302—lacking the 2-hydroxyl—shows a markedly different potency profile (IC₅₀ 0.6 μM rabbit, 1 μM human), confirming that C2-substitution critically modulates SQS affinity. [1] More advanced 4-methylmorpholin-2-ol-based analogues (compounds 2, 3, and 7) achieved SQS IC₅₀ values of 0.014, 0.16, and 0.51 μM, respectively, representing a >2,000-fold potency range within the scaffold and underscoring its synthetic tunability. [2]

Squalene synthase inhibition Antihyperlipidemic Atherosclerosis

Intrinsic Antioxidant Activity: 4-Methylmorpholin-2-ol Scaffold vs. 1,4-Benzoxazine and Benzothiazine Isosteres

The 4-methylmorpholin-2-ol core confers potent, multimodal antioxidant activity—including free-radical scavenging and inhibition of hepatic microsomal lipid peroxidation—that is retained across SAR expansion. [1] In a scaffold-hopping comparison, replacement of the morpholine-2-ol ring with a 1,4-benzothiazine (compound 4 in Katselou et al., 2017) preserved anti-hyperlipidemic efficacy but eliminated the anti-diabetic effect observed with the parent morpholin-2-ol derivative, demonstrating that the morpholine-2-ol pharmacophore contributes to polypharmacology beyond SQS inhibition alone. [1] Compounds in the morpholine-2-ol series simultaneously reduced lipid peroxidation of hepatic microsomal membranes significantly—an effect confirmed in vivo in hyperlipidaemic rabbits treated with EP2306. [2]

Antioxidant Lipid peroxidation Multi-target drug design

In Vivo Anti-Atherosclerotic Efficacy: EP2306 vs. Vehicle in Cholesterol-Fed Rabbit Model

EP2306, the 2-biphenyl-4-methylmorpholin-2-ol hydrobromide, reduced atherosclerotic lesion formation in cholesterol-fed rabbits in a dose-dependent manner, with concomitant reductions in plasma total cholesterol and LDL-cholesterol. [1] In the same model, EP2306 demonstrated superior antioxidant protection of LDL particles ex vivo compared to vehicle-treated controls, confirming that the dual SQS-inhibitory/antioxidant mechanism translates to a measurable atheroprotective phenotype in a preclinical disease model. [1] The 4-methylmorpholin-2-ol derivative compound 2 (Matralis & Kourounakis, 2019) further exhibited remarkable antihyperlipidemic and antioxidant effects in vivo, validating the scaffold's consistent preclinical efficacy. [2]

In vivo pharmacology Atherosclerosis Lipid-lowering

Synthetic Accessibility: Quantitative One-Step Synthesis via Adapted Vilsmeier Conditions vs. Multi-Step Routes for Competing Scaffolds

4-Methylmorpholin-2-ol can be accessed in quantitative yield through a one-step protocol employing adapted Vilsmeier conditions, as reported by Jaster et al. (Molbank, 2023). [1] This contrasts sharply with the multi-step sequences typically required for 1,4-benzoxazin-2-ol or 1,4-benzothiazin-2-ol derivatives (e.g., 3–4 synthetic steps with yields averaging 56–77% per step for 2-aryl-3-alkyl-5-methyl-2-morpholinol hydrochlorides). [2] The operational simplicity and near-quantitative yield of the Vilsmeier approach confers a distinct cost-of-goods and scalability advantage for procurement and medicinal chemistry supply chains. [1]

Synthetic methodology Process chemistry Scalability

Procurement-Ready Application Scenarios for 4-Methylmorpholin-2-ol Based on Quantitative Differentiation Evidence


Squalene Synthase Inhibitor Lead Optimization Programs

Teams pursuing novel antihyperlipidemic agents with a mechanism downstream of HMG-CoA reductase should procure 4-methylmorpholin-2-ol as the privileged starting scaffold. The SQS IC₅₀ of the 2-biphenyl derivative EP2306 (33–63 μM) and the optimized analogues (compounds 2, 3, 7: 0.014–0.51 μM) demonstrate >2,000-fold SAR latitude within the morpholin-2-ol series, enabling fine-tuning of potency while retaining intrinsic antioxidant activity. [1][2] This scaffold avoids the statin-associated risk of myotoxicity by not depleting ubiquinone or dolichol pools. [1]

Multi-Target Anti-Atherosclerotic Agent Development

For discovery programs seeking to simultaneously address elevated LDL-cholesterol and oxidative stress in atherosclerosis, 4-methylmorpholin-2-ol provides a validated dual pharmacophore. EP2306 reduced atherosclerotic lesions in cholesterol-fed rabbits while protecting LDL from oxidation, a dual effect not replicated by single-target statins or pure antioxidants. [3] Switching to 1,4-benzothiazine isosteres has been shown to eliminate ancillary anti-diabetic activity, underscoring the morpholine-2-ol scaffold's unique polypharmacology. [4]

Chiral Building Block Supply for Asymmetric Synthesis

The enantiomerically resolved forms—(R)-(4-methylmorpholin-2-yl)methanol (CAS 1159598-35-2) and (S)-(4-methylmorpholin-2-yl)methanol (CAS 1159598-33-0)—are commercially available in >95% purity and serve as chiral building blocks for kinase inhibitors (e.g., ASK1 inhibitor programs, PDB entry 5uor) and other pharmaceutical intermediates. [5] The 2-hydroxyl group enables further derivatization (esterification, etherification, oxidation to morpholin-2-one) without loss of enantiomeric purity. [5]

Cost-Efficient Gram-to-Kilogram Scale-Up via One-Step Vilsmeier Synthesis

Organizations requiring multi-gram to kilogram quantities for preclinical development should leverage the published one-step, quantitative-yield Vilsmeier protocol for 4-methylmorpholin-2-ol. [6] Compared with the 3–4-step routes required for structurally analogous 1,4-benzoxazin-2-ol derivatives (typical overall yield 56–77%), this single-step method substantially reduces raw-material costs, solvent waste, and production cycle time. [6][7]

Quote Request

Request a Quote for 4-Methylmorpholin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.